molecular formula C24H23FN2O5S B6561485 N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2,6-dimethoxybenzamide CAS No. 946382-04-3

N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2,6-dimethoxybenzamide

Cat. No.: B6561485
CAS No.: 946382-04-3
M. Wt: 470.5 g/mol
InChI Key: LAQKVMMCWNUIDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2,6-dimethoxybenzamide features a tetrahydroquinoline scaffold substituted with a 4-fluorobenzenesulfonyl group at the 1-position and a 2,6-dimethoxybenzamide moiety at the 6-position. For instance, outlines the synthesis of analogous sulfonylbenzamide derivatives via Friedel-Crafts reactions, hydrazide intermediates, and nucleophilic additions .

Properties

IUPAC Name

N-[1-(4-fluorophenyl)sulfonyl-3,4-dihydro-2H-quinolin-6-yl]-2,6-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23FN2O5S/c1-31-21-6-3-7-22(32-2)23(21)24(28)26-18-10-13-20-16(15-18)5-4-14-27(20)33(29,30)19-11-8-17(25)9-12-19/h3,6-13,15H,4-5,14H2,1-2H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAQKVMMCWNUIDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC=C1)OC)C(=O)NC2=CC3=C(C=C2)N(CCC3)S(=O)(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23FN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analogues: Sulfonyl-Containing Triazole Derivatives

Compounds 7–9 from (e.g., 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazole-3-thiones) share the 4-fluorobenzenesulfonyl motif but differ in their core heterocyclic structure (triazole-thiones vs. tetrahydroquinoline). Key distinctions include:

  • Spectral Properties : The target compound’s benzamide group would exhibit a strong C=O IR absorption (~1660–1680 cm⁻¹), absent in triazoles 7–9 due to cyclization .
  • Substituent Effects : The 2,4-difluorophenyl group in 7–9 introduces additional electronegativity, whereas the target’s 2,6-dimethoxybenzamide offers electron-donating methoxy groups, altering solubility and binding interactions.
Table 1: Structural and Spectral Comparison
Compound Core Structure Key Substituents IR Features (cm⁻¹) Tautomerism
Target Compound Tetrahydroquinoline 4-Fluorobenzenesulfonyl, 2,6-dimethoxybenzamide C=O (~1670), C-S (~1250) No
Triazoles 7–9 1,2,4-Triazole 4-Fluorobenzenesulfonyl, 2,4-difluorophenyl C=S (~1250), NH (~3300) Yes

Electrochemical Compound: CTDB

The compound 4-{2-[1-(2-cyanoethyl)-1,2,3,4-tetrahydroquinolin-6-yl]diazenyl}benzonitrile (CTDB) (–4) shares a tetrahydroquinoline core but diverges in functional groups:

  • Functional Groups: CTDB’s diazenyl and cyanoethyl groups contrast with the target’s sulfonyl and benzamide moieties. This structural variation directs CTDB toward electrochemical applications (e.g., Au electrodeposition in ionic liquids) rather than bioactivity .
  • Spectroscopy : CTDB’s nitrile groups exhibit characteristic C≡N IR stretches (~2200 cm⁻¹), absent in the target compound.

Benzamide-Based Pesticides

highlights benzamide derivatives like etobenzanid and diflufenican , which share the benzamide scaffold but differ in substituents:

  • Etobenzanid : Features a 2,3-dichlorophenyl group and ethoxymethoxy substituent, enhancing herbicidal activity. The target’s 2,6-dimethoxy groups may reduce steric hindrance compared to etobenzanid’s bulkier substituents .
  • Diflufenican: Contains a trifluoromethylpyridine group, imparting strong lipophilicity and UV stability.
Table 2: Application-Driven Comparison
Compound Key Substituents Potential Application Electronic Effects
Target Compound 2,6-Dimethoxybenzamide Bioactive/pharmaceutical Electron-donating (methoxy)
Etobenzanid 2,3-Dichlorophenyl, ethoxymethoxy Herbicide Electron-withdrawing (Cl)
CTDB Cyanoethyl, diazenyl Electrodeposition Polar (cyano, diazenyl)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.